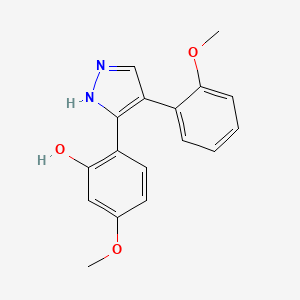![molecular formula C19H22ClN3O B5722369 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone](/img/structure/B5722369.png)
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring, a chlorophenyl group, and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone typically involves the reaction of 4-chlorobenzylamine with 4-nitrobenzyl chloride to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with piperazine and acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antihistamine and anti-allergic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic responses . The compound may also interact with other pathways involved in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-[4-[(4-Bromophenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[4-[4-[(4-Methylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Contains a methyl group instead of chlorine.
1-[4-[4-[(4-Fluorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the chlorophenyl group in 1-[4-[4-[(4-Chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor binding, which may enhance its pharmacological activity compared to similar compounds .
Eigenschaften
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15(24)22-10-12-23(13-11-22)19-8-6-18(7-9-19)21-14-16-2-4-17(20)5-3-16/h2-9,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFNMWRLWQVNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(3-CHLOROPHENYL)ETHYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B5722292.png)

![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B5722303.png)
![2,6-bis(azepan-1-yl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]pyrimidin-4-amine](/img/structure/B5722308.png)

![4-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)aniline](/img/structure/B5722328.png)
![N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5722337.png)
![1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole](/img/structure/B5722350.png)


![1-methyl-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5722368.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B5722371.png)

![4-[(E)-{[(DIAMINOMETHYLIDENE)AMINO]IMINO}METHYL]-2-ETHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B5722392.png)
